

Vilazodone Metabolism: A Comparative Guide for Preclinical Species and Humans

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of vilazodone, an antidepressant agent, across common preclinical species (rat, dog, and monkey) and humans. Understanding species-specific differences in drug metabolism is crucial for the accurate extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary metabolic routes to aid in drug development and research.

Executive Summary

Vilazodone undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. In humans, CYP3A4 is the major enzyme responsible for its biotransformation, with minor contributions from CYP2C19 and CYP2D6. The two primary inactive metabolites in humans are designated as M10 and M17. Preclinical studies in rats, dogs, and monkeys show both similarities and notable differences in the metabolic profile compared to humans. While a direct quantitative comparison of all metabolites across all species is not exhaustively available in the public domain, this guide compiles the existing data to highlight key trends and inform preclinical model selection.

Comparative Pharmacokinetics and Metabolism

The following tables summarize the available pharmacokinetic parameters of vilazodone and its in vitro metabolic stability across different species.



Table 1: Comparative Pharmacokinetic Parameters of Vilazodone

Parameter	Human	Rat	Dog (Fasted)	Dog (Fed)	Monkey
Tmax (h)	3.7–5.3[1][2]	~3.0	1.5[3]	10.0[3]	N/A
t1/2 (h)	20–25[1][2]	4.32 ± 0.23	1.7 ± 0.2[3]	4.6 ± 1.1[3]	N/A
Cmax (ng/mL)	~156 (at 40 mg/day)	69.37 ± 21.33 (at 4 mg/kg)	38.7 ± 4.8 (at 40 mg/dog)[3]	39.4 ± 5.6 (at 40 mg/dog)[3]	N/A
Primary Metabolizing Enzymes	CYP3A4 (major), CYP2C19, CYP2D6 (minor)[1][4]	CYP enzymes	N/A	N/A	N/A
Major Metabolites Identified	M10, M17[1] [4]	metabolites identified (including M10)	N/A	N/A	N/A
N/A: Data not available in the reviewed literature.					

Table 2: In Vitro Metabolic Stability of Vilazodone (as EMD68843)

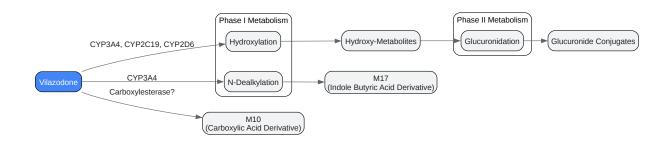


Species	In Vitro System	Results
Human	Cryopreserved Hepatocytes, Microsomes	Good correlation with in vivo metabolism, production of Phase 1 and Phase 2 metabolites.[5]
Rat	Cryopreserved Hepatocytes, Microsomes	Good correlation with in vivo metabolism, production of Phase 1 and Phase 2 metabolites.[5]
Dog	Cryopreserved Hepatocytes, Microsomes	Good correlation with in vivo metabolism, production of Phase 1 and Phase 2 metabolites.[5]
Monkey	Cryopreserved Hepatocytes, Microsomes	Good correlation with in vivo metabolism, production of Phase 1 and Phase 2 metabolites.[5]

Metabolic Pathways of Vilazodone

Vilazodone is metabolized through several pathways, including hydroxylation, N-dealkylation, and glucuronidation. The major routes of biotransformation in humans are depicted in the following diagram.





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Caption: Primary metabolic pathways of vilazodone in humans.

Experimental Protocols

The following sections detail the general methodologies employed in the in vitro and in vivo metabolism studies of vilazodone.

In Vitro Metabolism Studies using Liver Microsomes and Hepatocytes

- Objective: To identify metabolites and determine the metabolic stability of vilazodone in liver preparations from different species.
- Materials:
 - Cryopreserved hepatocytes and liver microsomes from human, rat, dog, and monkey.
 - Vilazodone (or its radiolabeled form).
 - NADPH regenerating system (for microsomes).
 - Appropriate incubation buffers and media.



General Procedure:

- Vilazodone is incubated with liver microsomes (supplemented with an NADPH regenerating system) or hepatocyte suspensions.
- The incubation is carried out at 37°C for a specified time course.
- The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).
- Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
- Metabolite identification and quantification are performed using liquid chromatographytandem mass spectrometry (LC-MS/MS).[1][5]

In Vivo Metabolism and Pharmacokinetic Studies in Rats

- Objective: To identify the metabolites of vilazodone in a living system and to characterize its pharmacokinetic profile.
- Animal Model: Sprague-Dawley rats.[1]
- · General Procedure:
 - A single oral dose of vilazodone is administered to the rats.
 - Blood, urine, and feces samples are collected at various time points post-dosing.
 - Plasma is separated from the blood samples.
 - Samples are processed (e.g., protein precipitation, solid-phase extraction) to extract vilazodone and its metabolites.
 - Analysis of the parent drug and metabolites is conducted using LC-MS/MS to determine concentrations and identify metabolic products.[1]

Discussion

The available data indicate that while there is a good general correlation between the in vitro and in vivo metabolism of vilazodone across the tested species, quantitative differences likely



exist. The rat appears to be a suitable model for identifying the metabolic pathways of vilazodone, as a significant number of metabolites have been characterized in this species.[1] However, the specific contributions of CYP orthologs in preclinical species to vilazodone metabolism require further investigation to fully understand any species-specific differences in clearance and drug-drug interaction potential. The major human metabolites, M10 and M17, are formed through distinct pathways, and their relative formation in preclinical species is a critical factor for safety assessment. The observation that cryopreserved hepatocytes from all tested species produce both Phase 1 and Phase 2 metabolites and correlate well with in vivo findings suggests their utility in preclinical drug development for predicting human metabolism.

Conclusion

This guide provides a comparative overview of vilazodone metabolism in humans and key preclinical species. The primary role of CYP3A4 in human metabolism is well-established, and preclinical models generally reflect the metabolic pathways observed in humans. However, researchers and drug development professionals should be mindful of potential quantitative differences in metabolite formation and the specific CYP enzymes involved when extrapolating preclinical data. Further studies providing a direct quantitative comparison of the major metabolites across species would be beneficial for refining the risk assessment of vilazodone.

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